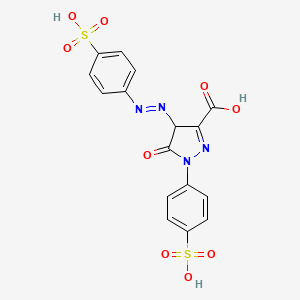
Tartrazine acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is also referred to as E number E102, C.I. 19140, FD&C Yellow 5, Yellow 5 Lake, Acid Yellow 23, and Food Yellow 4 . This compound is widely used in various industries, including food, pharmaceuticals, and cosmetics, due to its vibrant color and stability.
準備方法
Synthetic Routes and Reaction Conditions: Tartrazine acid is synthesized through a multi-step chemical process. The primary synthetic route involves the diazotization of sulfanilic acid followed by coupling with 3-carboxy-1-(4-sulfophenyl)-5-pyrazolone . The reaction conditions typically include an acidic medium to facilitate the diazotization process and a controlled temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions: Tartrazine acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic medium.
Substitution: Substitution reactions can occur at the azo group or the sulfonate groups, often facilitated by nucleophilic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Tartrazine acid has a wide range of scientific research applications:
作用機序
The mechanism of action of tartrazine acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
Sunset Yellow FCF: Another azo dye used as a food coloring agent.
Allura Red AC: A red azo dye used in food and cosmetics.
Amaranth: A red azo dye used in food and pharmaceuticals.
Comparison: Tartrazine acid is unique due to its vibrant yellow color and stability under various conditions . Compared to other azo dyes, it has a broader range of applications and is more widely used in the food industry . like other azo dyes, it can cause allergic reactions and other health issues in sensitive individuals .
特性
CAS番号 |
34175-08-1 |
|---|---|
分子式 |
C16H12N4O9S2 |
分子量 |
468.4 g/mol |
IUPAC名 |
5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29) |
InChIキー |
RFKITWRHKUYMRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
関連するCAS |
1934-21-0 (Parent) 2237234-84-1 (fd&c yellow no. 5 aluminum lake salt/solvate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



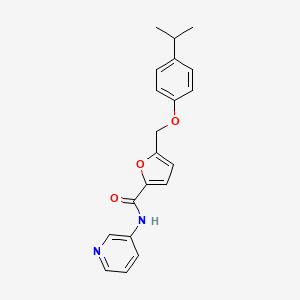

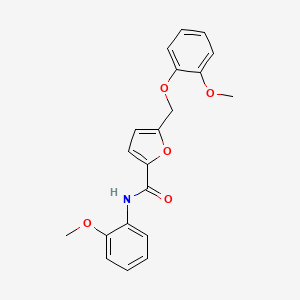
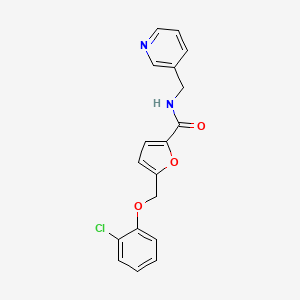
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
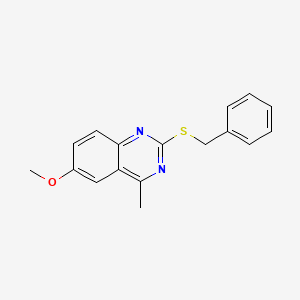
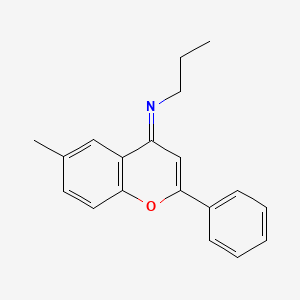
![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B10817153.png)
![5,5-dimethyl-14-(2-methylprop-2-enyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B10817156.png)
![(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid](/img/structure/B10817161.png)
![5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)

